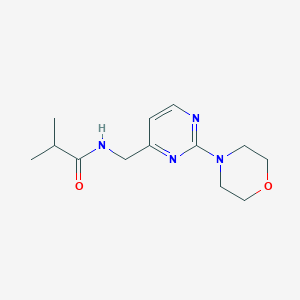

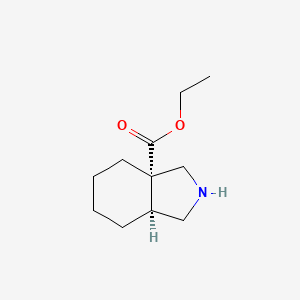

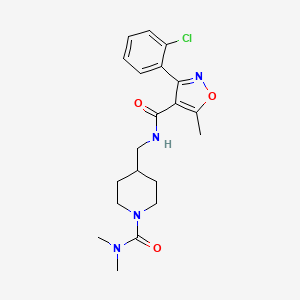

![molecular formula C13H10N2S B2548571 2-甲基-5-{[(E)-2-噻吩基亚甲基]氨基}苯甲腈 CAS No. 331459-71-3](/img/structure/B2548571.png)

2-甲基-5-{[(E)-2-噻吩基亚甲基]氨基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile" is a molecule that is likely to possess a benzene ring substituted with a cyano group, a thienyl group through a methylene linkage, and an amino group. The presence of the cyano group suggests reactivity typical of nitriles, while the thienyl and amino groups may confer additional chemical properties and potential for further functionalization.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from simpler aromatic compounds. For instance, the synthesis of 2-carbonitrile and 2-aminomethyl-substituted 5-phenylbenzazepine derivatives was achieved starting from [4-hydroxy-3-(methyloxy)phenyl]acetic acid, with a key step being the stereoselective addition of cyanide to form diastereomers . Similarly, the synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo annulene-1,3-dicarbonitriles was performed using a multicomponent reaction in THF with DBU as a catalyst, indicating the potential for efficient synthetic routes for complex nitrile-containing molecules .

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, with multiple substituents influencing the overall shape and electronic distribution. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows a polysubstituted benzene with nearly coplanar substituents and a significant dihedral angle between the benzene rings . This suggests that the molecular structure of "2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile" could also exhibit interesting geometrical features due to the presence of the thienyl and amino substituents.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related molecules. The presence of the cyano group allows for nucleophilic addition reactions, as seen in the synthesis of benzazepine derivatives . The amino group could participate in various reactions, including acylation or the formation of Schiff bases with aldehydes or ketones. The thienyl group could engage in electrophilic aromatic substitution reactions due to its electron-rich nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile" would be influenced by its functional groups. The cyano group would contribute to the molecule's polarity and potential for hydrogen bonding, while the thienyl and amino groups could affect its solubility and reactivity in different solvents. The compound's spectroscopic properties, such as UV-VIS absorption, could be similar to those observed in azo-benzoic acids, where acid-base dissociation and azo-hydrazone tautomerism were noted . Additionally, the molecular structure could be optimized using computational methods like density functional theory, as done for azo-benzoic acids .

科学研究应用

热化学和多态性

类似化合物(如 5-甲基-2-[(2-硝基苯基)氨基]-3-噻吩甲腈)的研究突出了它们在理解热化学和构象多态性方面的意义。这些研究揭示了分子构象的变化(受噻吩相对于连接片段的扭转影响)如何导致不同的晶体颜色和热力学稳定性。这一知识对于设计具有特定物理性质的材料至关重要 (Yu et al., 2000)。

有机金属化学

N-(3-甲基-2-噻吩基亚甲基)苯胺与 Fe2(CO)9 的反应产生有机金属产物,证明了该化合物在合成复杂有机金属结构中的用途。这些反应强调了创造新材料和催化剂的潜力 (Wang et al., 1999)。

缓蚀

2-氨基苯-1,3-二甲腈的衍生物(包括类似于目标分子的化合物)已被研究其作为缓蚀剂的有效性。它们在酸性环境中保护低碳钢免受腐蚀的应用展示了它们在工业应用中的重要性 (Verma et al., 2015)。

光聚合过程

新型 2-氨基-4-甲基-6-苯基-苯-1,3-二甲腈衍生物已被探索作为光聚合中的光敏剂,展示了它们在可见光下引发聚合的多功能性。这一应用在 3D 打印技术中尤为重要,其中高效且受控的聚合至关重要 (Tomal et al., 2019)。

属性

IUPAC Name |

2-methyl-5-(thiophen-2-ylmethylideneamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-10-4-5-12(7-11(10)8-14)15-9-13-3-2-6-16-13/h2-7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJRFGOPDBBDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

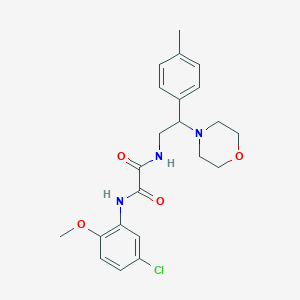

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

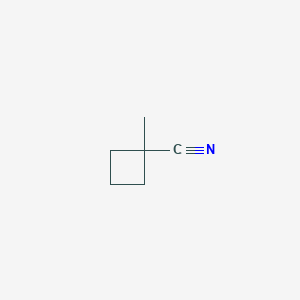

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)

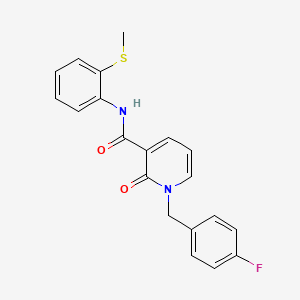

![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)

![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)